ピドチモド

概要

説明

ピドチモドは、免疫調節作用を持つ合成ジペプチドです。1990年代初頭から広く研究され、使用されており、免疫システムを強化する可能性があります。ピドチモドは、特に呼吸器感染症、喘息、慢性閉塞性肺疾患の増悪の予防と治療に有効です。 自然免疫と獲得免疫の両方を刺激することが知られており、さまざまな免疫不全状態の管理に役立つツールとなっています .

科学的研究の応用

Pidotimod has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in modulating immune responses and enhancing the activity of immune cells.

Medicine: Widely used in clinical settings to prevent and treat respiratory tract infections, asthma, and chronic obstructive pulmonary disease. .

Industry: Employed in the pharmaceutical industry for the production of immunostimulant drugs.

作用機序

ピドチモドは、免疫システムを調節することで効果を発揮します。腫瘍壊死因子α誘導による細胞外シグナル調節キナーゼリン酸化の増加を阻害し、核因子κBの発現と核への移行を増加させます。これらの作用は、ナイーブTヘルパー細胞に抗原を提示する上で重要な、Toll様受容体の発現と樹状細胞の成熟を増加させます。ピドチモドは、これらの細胞のTヘルパー1細胞への分化を促進し、病原体に対する免疫応答を仲介します。 さらに、抗原特異的抗体価と細胞傷害性反応を増加させます .

類似の化合物との比較

ピドチモドは、自然免疫と獲得免疫の両方に特異的な作用があるため、免疫刺激薬の中でユニークです。類似の化合物には以下が含まれます。

レバミゾール: 自己免疫疾患と感染症の治療に使用される免疫調節薬。

チモシン: 免疫システムを調節するペプチドホルモン。

イソプリノシン: ウイルス感染症の治療に使用される免疫刺激薬。

これらの化合物と比較して、ピドチモドはより幅広い用途とより良好な安全性プロファイルを備えており、報告されている副作用は少ないです .

生化学分析

Biochemical Properties

Pidotimod plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to increase the levels of immunoglobulins (IgA, IgM, IgG) and T-lymphocyte subsets (CD3+, CD4+) . Pidotimod also induces the maturation of dendritic cells and the release of pro-inflammatory molecules, stimulating T lymphocyte proliferation and differentiation towards a Th1 phenotype . Additionally, it enhances the expression of toll-like receptor 2 (TLR2) and HLA-DR molecules .

Cellular Effects

Pidotimod exerts its effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pidotimod has been shown to stimulate the proliferation and differentiation of T lymphocytes, enhance the phagocytic activity of immune cells, and increase the production of cytokines . It also upregulates the expression of adhesion molecules on airway epithelial cells, which can improve the immune response to respiratory pathogens .

Molecular Mechanism

The molecular mechanism of Pidotimod involves several key interactions at the molecular level. Pidotimod binds to specific receptors on immune cells, leading to the activation of signaling pathways that promote immune cell proliferation and differentiation . It also modulates the expression of genes involved in immune responses, enhancing the production of cytokines and other immune mediators . Pidotimod’s ability to increase the expression of toll-like receptors and adhesion molecules further contributes to its immunomodulatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pidotimod have been observed to change over time. Pidotimod is stable under various conditions, and its immunomodulatory effects can be sustained over extended periods . Long-term studies have shown that Pidotimod can reduce the frequency and severity of respiratory tract infections, as well as improve overall immune function

Dosage Effects in Animal Models

The effects of Pidotimod vary with different dosages in animal models. Studies have shown that Pidotimod can enhance immune responses at various doses, with higher doses generally leading to more pronounced effects . There may be threshold effects, where increasing the dose beyond a certain point does not result in further benefits . Additionally, high doses of Pidotimod have been associated with toxic or adverse effects in some animal models, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

Pidotimod is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of enzymes involved in immune responses, such as those involved in cytokine production and immune cell proliferation . Pidotimod also affects metabolic flux and metabolite levels, contributing to its overall immunomodulatory effects .

Transport and Distribution

Pidotimod is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to accumulate in immune cells, where it exerts its immunomodulatory effects . Pidotimod’s distribution within tissues can vary, with higher concentrations observed in immune-related tissues such as the spleen and lymph nodes .

Subcellular Localization

The subcellular localization of Pidotimod is crucial for its activity and function. Pidotimod is directed to specific compartments or organelles within immune cells, where it interacts with target molecules to modulate immune responses . Post-translational modifications and targeting signals play a role in directing Pidotimod to its sites of action, ensuring its effective immunomodulatory activity .

準備方法

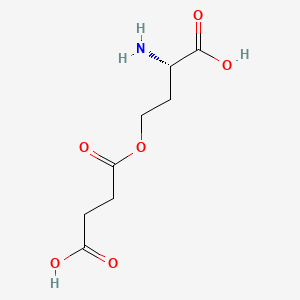

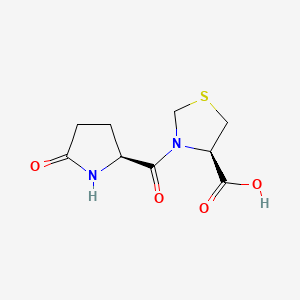

合成経路と反応条件

ピドチモドは、いくつかの方法で合成することができ、最も効率的なものの1つは、ワンポットグリーン合成です。この方法は、チアゾリジン-4-カルボン酸とL-ピログルタミン酸を室温で水中で反応させることを含みます。 このプロセスは保護工程を必要とせず、環境に優しく、シンプルです .

別の方法では、ホウ酸とジクロロメタンを溶媒として、ピログルタミン酸とエステルL-チアゾリジン-4-カルボン酸を用いた4段階合成が用いられます。 しかし、この方法は高温と有機溶媒を必要とするため、環境に優しいとは言えません .

工業生産方法

ピドチモドの工業生産は、通常、複数段階の合成プロセスを伴います。 一般的な方法の1つは、L-チアゾリジン-4-ホルミン酸の合成、続いて金属イオンを負荷したタイプの陽イオン交換樹脂の調製、最後にL-グルタミン酸とN,N-ジメチルホルムアミドを溶媒としてピドチモドを合成することです .

化学反応解析

反応の種類

ピドチモドは、以下を含むさまざまな化学反応を起こします。

酸化: ピドチモドは、特定の条件下で酸化され、さまざまな酸化生成物を形成します。

還元: 還元反応は、ピドチモドの官能基を変性させ、その化学的性質を変化させます。

置換: ピドチモドは、置換反応を起こすことができ、その官能基が別のものと置き換えられます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒などがあります。 これらの反応の条件はさまざまで、高温と特定の溶媒を必要とするものもあります .

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを形成し、還元はピドチモドのさまざまな還元型を生成します .

科学研究アプリケーション

ピドチモドは、以下を含む幅広い科学研究アプリケーションを持っています。

化学反応の分析

Types of Reactions

Pidotimod undergoes various chemical reactions, including:

Oxidation: Pidotimod can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups in pidotimod, altering its chemical properties.

Substitution: Pidotimod can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with some requiring high temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield different reduced forms of pidotimod .

類似化合物との比較

Pidotimod is unique among immunostimulants due to its specific action on both innate and adaptive immunity. Similar compounds include:

Levamisole: An immunomodulatory drug used to treat autoimmune diseases and infections.

Thymosin: A peptide hormone that modulates the immune system.

Isoprinosine: An immunostimulant used to treat viral infections.

Compared to these compounds, pidotimod has a broader range of applications and a more favorable safety profile, with fewer reported side effects .

特性

IUPAC Name |

(4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTKICFRNVKFRG-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N2CSC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046199 | |

| Record name | Pidotimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648325 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

Pidotimod inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation. It also increases nuclear factor κB (NFκB) expression and translocation to the nucleus. It is these to modulatory effects on ERK and NFκB signalling which are thought to produce the increase in toll-like receptor expression seen with pidotimod. Pidotimod increase maturation of dendritic cells responsible for presenting antigens to naive Th-cells. It also appears to result in a greater population these cells diiferentiating to Th1 cells which are believed to mediate the immune response to pathogens like bacteria and viruses. Lastly, pidotimod appears to increase antigen-specific antibody titer and cytotoxic response with antigen exposure. The precise mechanism and timeline of events leading to these effects is unknown. | |

| Record name | Pidotimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

121808-62-6 | |

| Record name | Pidotimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121808-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pidotimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121808626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pidotimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pidotimod | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pidotimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIDOTIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/785363R681 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

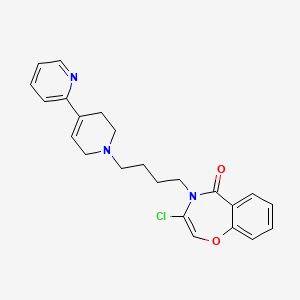

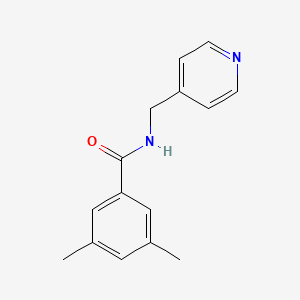

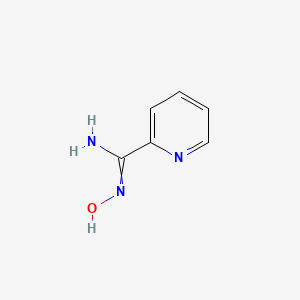

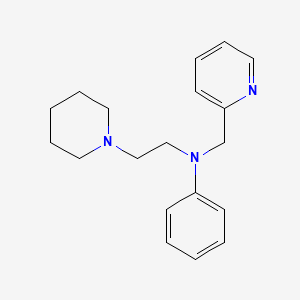

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。